6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolo[3,2-b][1,2,4]triazine derivative under specific reaction conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the compound.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
Uniqueness
Its trimethoxybenzylidene moiety, in particular, contributes to its enhanced biological activity compared to other similar compounds .
Properties
CAS No. |
606955-61-7 |
---|---|
Molecular Formula |
C16H15N3O5S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2E)-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C16H15N3O5S/c1-8-14(20)17-16-19(18-8)15(21)12(25-16)7-9-5-10(22-2)13(24-4)11(6-9)23-3/h5-7H,1-4H3/b12-7+ |
InChI Key |
IUBZRVSCYTYICA-KPKJPENVSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=NC1=O |
Origin of Product |
United States |
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